N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Overview
Description
TBA-7371 is a promising compound in the fight against tuberculosis. It is a non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme involved in the synthesis of arabinans, which are essential components of the mycobacterial cell wall . This compound has shown significant activity against Mycobacterium tuberculosis, including strains resistant to existing tuberculosis drugs .
Mechanism of Action
Target of Action
DprE1-IN-1, also known as AZ-7371, TBA-7371, AZ7371, or N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1) . DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis, catalyzing a vital step in the production of lipoarabinomannan and arabinogalactan, both of which are essential for cell wall biosynthesis .
Mode of Action
DprE1-IN-1 interacts with DprE1, inhibiting its function. DprE1 is a FAD-dependent enzyme that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) by oxidation . The inhibition of DprE1 by DprE1-IN-1 disrupts this process, affecting the synthesis of key components of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 affects the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall . These molecules are essential for the growth and persistence of Mycobacterium tuberculosis . By inhibiting DprE1, DprE1-IN-1 disrupts these biochemical pathways, potentially leading to the death of the bacteria .
Pharmacokinetics
It is also known to have low hERG channel inhibition, which suggests a lower risk of cardiotoxicity .
Result of Action
The inhibition of DprE1 by DprE1-IN-1 disrupts the biosynthesis of key components of the mycobacterial cell wall . This disruption can lead to the death of Mycobacterium tuberculosis, making DprE1-IN-1 a potential anti-tubercular agent .
Preparation Methods
The synthesis of TBA-7371 involves several steps, starting with the preparation of the azaindole core. This core is then modified through a series of reactions to introduce various functional groups that enhance its activity against Mycobacterium tuberculosis . The industrial production of TBA-7371 follows similar synthetic routes but is optimized for large-scale production to ensure consistency and purity .
Chemical Reactions Analysis
TBA-7371 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide or cyanide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TBA-7371 has several scientific research applications, including:
Comparison with Similar Compounds
TBA-7371 is similar to other DprE1 inhibitors, such as PBTZ169 and OPC-167832 . it has several unique features that make it a promising candidate for tuberculosis treatment:
Higher Potency: TBA-7371 has a lower minimum inhibitory concentration (MIC) compared to other DprE1 inhibitors.
Better Pharmacokinetics: TBA-7371 has favorable pharmacokinetic properties, including good absorption and distribution in the body.
Lower Toxicity: TBA-7371 has shown lower toxicity in preclinical studies compared to other DprE1 inhibitors.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYGTNDKXIPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494675-86-3 | |
Record name | TBA-7371 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494675863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBA-7371 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TBA-7371 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3T98GBE3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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